molecular formula C13H6N6 B2396261 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine CAS No. 478076-83-4

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine

Cat. No.: B2396261
CAS No.: 478076-83-4
M. Wt: 246.233
InChI Key: SGVIEEDXQBTFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with amino and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives such as:

Uniqueness

2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine is unique due to its combination of amino and multiple cyano groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable complexes with metals and its versatility in chemical transformations make it a valuable compound in research and industry .

Properties

IUPAC Name

2-amino-6-pyridin-2-ylpyridine-3,4,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6N6/c14-5-8-9(6-15)12(11-3-1-2-4-18-11)19-13(17)10(8)7-16/h1-4H,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVIEEDXQBTFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=C(C(=C2C#N)C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.